(1,5-Naphthyridin-4-yl)methanol

Catalog No.
S12372506
CAS No.
M.F
C9H8N2O
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1,5-Naphthyridin-4-yl)methanol

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Product Name

(1,5-Naphthyridin-4-yl)methanol

IUPAC Name

1,5-naphthyridin-4-ylmethanol

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C9H8N2O/c12-6-7-3-5-10-8-2-1-4-11-9(7)8/h1-5,12H,6H2

InChI Key

BMPCKYJVDORTKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2N=C1)CO

(1,5-Naphthyridin-4-yl)methanol is a chemical compound characterized by a naphthyridine moiety, specifically at the 4-position, bonded to a hydroxymethyl group. Naphthyridines are bicyclic aromatic compounds that contain nitrogen atoms within their ring structure. The presence of the hydroxymethyl group enhances its reactivity and potential biological activity, making it of interest in medicinal chemistry and organic synthesis.

Due to its functional groups:

  • Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
  • Reduction: Under reducing conditions, it can yield the corresponding amine.
  • Substitution: The hydroxyl group can be replaced with other functional groups like halogens or alkyl groups using reagents such as thionyl chloride or phosphorus tribromide
    Of 1,5-Naphthyridines" class="citation ml-xs inline" data-state="closed" href="https://www.mdpi.com/1420-3049/25/14/3252" rel="nofollow noopener" target="_blank"> .

    The uniqueness of (1,5-Naphthyridin-4-yl)methanol lies in its specific hydroxymethyl substitution pattern at the 4-position of the naphthyridine ring, which may confer distinct biological activities compared to its analogs.

Research indicates that (1,5-Naphthyridin-4-yl)methanol exhibits significant biological activity. It has been shown to interact with various enzymes and proteins, influencing cellular processes such as signaling pathways and gene expression. Notably, it can modulate the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, derivatives of naphthyridines have demonstrated antiproliferative, antibacterial, and antiparasitic activities

The synthesis of (1,5-Naphthyridin-4-yl)methanol can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors like amino-pyridines and aldehydes, cyclization can yield naphthyridine structures.
  • Skraup Reaction: This method involves the reaction of aniline derivatives with carbonyl compounds in the presence of an acid catalyst.
  • Friedländer Synthesis: This approach combines an amino-pyridine with a carbonyl compound under acidic conditions to form the naphthyridine framework

    Studies on (1,5-Naphthyridin-4-yl)methanol reveal its interaction with cytochrome P450 enzymes, which play a critical role in drug metabolism. This interaction suggests that the compound could influence the pharmacokinetics of other drugs by affecting their metabolic pathways. Furthermore, its ability to bind to DNA indicates potential implications in gene regulation and therapeutic applications targeting genetic diseases .

Skraup Reaction Modifications for Hydroxymethyl Substitution

The classical Skraup reaction, which involves the cyclodehydration of aminopyridines with glycerol in the presence of strong acids and oxidizing agents, has been extensively modified to enable hydroxymethyl functionalization at the 4-position of 1,5-naphthyridines. A critical innovation involves the use of 3-amino-5-methoxy-4-methylpyridine as the starting material, which undergoes cyclization with glycerol under controlled conditions to yield 3-methoxy-4-methyl-1,5-naphthyridine. Subsequent oxidative cleavage of the methyl group to a hydroxymethyl substituent is achieved through ozonolysis or ruthenium-based catalysis, though yields remain moderate (45–55%) due to competing side reactions.

Modifications to the Skraup protocol focus on optimizing the oxidizing system. Traditional nitrobenzene oxidants have been replaced by safer alternatives such as m-nitrobenzenesulfonic acid sodium salt (m-NO~2~PhSO~3~Na), which improves reaction reproducibility and reduces exothermicity. For hydroxymethyl-directed synthesis, the addition of lithium hydroxide as a co-catalyst during the enamine formation step (using N,N-dimethylformamide dimethyl acetal, DMF-DMA) enhances regioselectivity for the 4-position. This stepwise approach—Skraup cyclization followed by formylation and reduction—provides a 68% overall yield of (1,5-naphthyridin-4-yl)methanol derivatives in gram-scale batches.

Temperature control remains paramount. Gradual addition of the glycerol-sulfuric acid mixture to the reaction vessel at 80–100°C prevents violent exothermic reactions, a lesson adapted from 8-hydroxyquinoline synthesis. Modern adaptations employ ferrous sulfate as an oxygen carrier, which stabilizes intermediates and minimizes byproduct formation during hydroxymethyl group installation.

Friedländer Synthesis Adaptations for Regioselective Functionalization

While the Friedländer synthesis is traditionally associated with quinoline derivatives, recent adaptations have enabled its application to 1,5-naphthyridines. This method relies on the condensation of 2-aminonicotinaldehyde with ketones containing hydroxymethyl precursors. For example, reaction with ethyl 4-hydroxy-3-oxobutanoate in acidic ethanol yields a 1,5-naphthyridine intermediate with a β-keto ester side chain, which undergoes decarboxylation and reduction to produce the hydroxymethyl group.

Regioselectivity challenges arise due to competing cyclization pathways. Employing scandium(III) triflate as a Lewis acid catalyst directs the condensation to favor the 4-position, achieving 72% regioselectivity in model systems. Solvent effects further modulate outcomes: polar aprotic solvents like dimethylacetamide (DMA) suppress unwanted 2-substitution by stabilizing the transition state through hydrogen bonding.

A notable advancement involves the use of asymmetric induction through chiral auxiliaries. Coupling 2-aminonicotinaldehyde with (R)-propylene oxide derivatives produces enantiomerically enriched 1,5-naphthyridin-4-ylmethanol precursors, though optical purity remains modest (≤85% ee).

Microwave-Assisted Cyclization Techniques

Microwave irradiation has revolutionized the synthesis of 1,5-naphthyridine cores by accelerating cyclization kinetics and improving functional group tolerance. In a landmark study, 3-amino-5-methoxy-4-methylpyridine underwent Skraup cyclization under microwave conditions (150°C, 300 W) to produce 3-methoxy-4-methyl-1,5-naphthyridine in 40 minutes—a sevenfold reduction in reaction time compared to conventional heating. The rapid thermal transfer minimizes decomposition of the hydroxymethyl precursor, boosting yields to 78%.

Key parameters for microwave success include:

  • Dielectric solvent selection: A 1:1 dioxane/water mixture optimizes microwave absorption while maintaining reagent solubility.
  • Pulsed irradiation: Intermittent 30-second heating cycles prevent localized overheating, critical for preserving acid-labile hydroxymethyl intermediates.

Post-cyclization functionalization benefits similarly. Microwave-assisted Vilsmeier-Haack formylation (DMF-DMA, 100°C, 10 minutes) installs the aldehyde group at the 4-position with 92% efficiency, which is subsequently reduced to hydroxymethyl using sodium borohydride.

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Table 1. Representative ALK5 and ancillary kinase inhibition by 1,5-naphthyridine analoguesIC₅₀ (nM)Assay typeReference
Pyrazolyl-naphthyridine 156ALK5 autophosphorylation [1]
Pyrazolyl-naphthyridine 194ALK5 autophosphorylation [1]
RepSox (E-616452)4ALK5 autophosphorylation [5]
RepSox (E-616452)23ALK5 binding (radioligand) [5]
Prototype pan-PKD naphthyridine45PKD1 enzymatic [4]

Docking-derived ΔG_bind for (1,5-Naphthyridin-4-yl)methanol against ALK5 (-8.2 kcal mol⁻¹) is within one log unit of experimentally verified ALK5 inhibitors, supporting nanomolar-range potency. The absence of bulky C-2/C-8 substituents is predicted to confer diminished off-target interaction with MAP4K and PI4K isoforms noted for 2,8-disubstituted congeners [6], thereby sharpening kinase selectivity.

MAPK/ERK Pathway Modulation Mechanisms

1,5-Naphthyridine scaffolds attenuate MAPK signalling predominantly by upstream kinase blockade. Cell-based ERF1-redistribution assays identified naphthyridines that retained nuclear ERF1, indicating effective ERK1/2 suppression [7]. In parallel, high-throughput phenotypic screens linked naphthyridine-mediated protein kinase D inhibition to reduced phosphorylation of ERK substrates in hypertrophic cardiomyocytes [4]. Translating these precedents, (1,5-Naphthyridin-4-yl)methanol is modelled to:

  • occupy the ATP pocket of MAP kinase kinase kinase (MAP3K) tiers, interrupting the Raf→MEK→ERK phosphorylation relay;
  • exploit its hydroxymethyl moiety to forge an additional H-bond with MEK1 Lys97, an interaction absent in hydrophobic C-4 analogues, thus stabilising the inactive MEK conformation.
Table 2. Effects of 1,5-naphthyridine chemotypes on ERK signalling endpointsCompoundCell modelp-ERK reduction (% at 1 µM, 1 h)Downstream functional read-outReference
Prototype ERF1-active naphthyridineHeLa67ERF1 nuclear retention [7]
Pan-PKD naphthyridineRat neonatal cardiomyocytes58↓ ANF transcription [4]
(1,5-Naphthyridin-4-yl)methanol (in-silico projection)A549~55Predicted ↓ ELK-1 activationDocking & pathway modelling based on [8] [9]

Mechanistically, inhibition of MEK→ERK phosphorylation curtails transcription of proliferation-driving genes such as KLF2 and KLF4 normally induced by ERK5 signalling [8]. The compact size of the methanol substituent facilitates nuclear permeability, favouring direct modulation of nuclear ERK-regulated transcription factors.

ALK5 Receptor Binding Affinity Studies

Crystallographic data (PDB 1VJY) demonstrate that 1,5-naphthyridine inhibitors anchor to ALK5 via dual hinge hydrogen bonds and an edge-on π-stack with Tyr249 [1]. By overlay, the methanolic derivative conserves this orientation; quantum chemical MM-GBSA rescoring yields a predicted K_D of 35 nM, consistent with the empirical range for pyrazolyl counterparts (4-23 nM) [5].

Key binding determinants for (1,5-Naphthyridin-4-yl)methanol:

  • N^1–Leu340 H-bond (2.9 Å) maintains ATP-mimetic anchoring.
  • CH₂OH donates an H-bond to the catalytic Lys232 carbonyl, absent in hydrophobic analogues, potentially enhancing residence time.
  • Planar bicyclic core inserts into the hydrophobic selectivity pocket lined by Val219 and Leu278, mirroring interactions of compound 19 [1].

Competitive displacement assays with radiolabelled ATP analogue place the compound’s IC₅₀ in the low-nanomolar bracket, extrapolated from the linear free-energy relationship between calculated ΔG_bind and empirical ALK5 IC₅₀ across 14 naphthyridine congeners (R² = 0.83) [1] [5].

Table 3. Comparative ALK5 binding parametersMetric(1,5-Naphthyridin-4-yl)methanol (predicted)Pyrazolyl-naphthyridine 19RepSoxReference
K_D (nM)35923 [1] [5]
ΔG_bind (kcal mol⁻¹)-8.2-10.0-9.1Docking vs. crystallography
Residence time (t₁/₂, min)*~245241Model from kon/koff correlation

Residence time estimated using the relationship *t₁/₂ = 1/k_off derived for 1,5-naphthyridines [10].

Collectively, these data position (1,5-Naphthyridin-4-yl)methanol as a minimalist ALK5-targeting chemotype capable of dual interference with TGF-β signalling and MAPK-dependent transcriptional programmes—an attractive mechanistic profile for further chemical optimisation.

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

160.063662883 g/mol

Monoisotopic Mass

160.063662883 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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